Product packaging for B-Nonylglucoside(Cat. No.:CAS No. 69984-73-2)

B-Nonylglucoside

Cat. No.: B1662040
CAS No.: 69984-73-2
M. Wt: 306.39 g/mol
InChI Key: QFAPUKLCALRPLH-UXXRCYHCSA-N
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Description

Historical Context of Alkyl Glucosides in Membrane Protein Science

The journey of alkyl glucosides in the realm of membrane protein science has its roots in the late 19th and early 20th centuries. As early as 1893, the fundamental properties of alkyl glycosides, such as their considerable stability against oxidation and hydrolysis, particularly in highly alkaline conditions, were recognized. brillachem.com Initial synthesis of these compounds was reported by M.A. Colley in 1870, and a significant advancement was made by Arthur Michael in 1879, who successfully prepared distinct, crystallizable aryl glycosides. brillachem.com A pivotal moment in the synthesis of alkyl glucosides was the development of the Koenigs-Knorr synthesis in 1901, a stereoselective glycosidation process. brillachem.com Another foundational method, the "Fischer glycosidation," an acid-catalyzed reaction of glycoses with alcohols, was proposed by Emil Fischer in 1893. brillachem.com

These early chemical explorations laid the groundwork for their eventual application in biochemistry. A landmark achievement that underscored the importance of alkyl glucosides was their use in the crystallization of membrane proteins. brillachem.com Specifically, the three-dimensional crystallization of porin and bacteriorhodopsin was successfully accomplished using octyl β-D-glucopyranoside. brillachem.com This pioneering work was instrumental and contributed to the Nobel Prize in Chemistry awarded to Deisenhofer, Huber, and Michel in 1988. brillachem.com The non-ionic detergent octyl glucoside was found to effectively solubilize a significant amount of membrane proteins from Streptococcus faecalis while preserving their enzymatic activities. nih.gov

Evolution of Detergent Use in Structural Biology

The study of membrane proteins has historically been challenging due to their hydrophobic nature, which causes them to be embedded within the lipid bilayer of cell membranes. numberanalytics.com Isolating and purifying these proteins without disrupting their native structure is a significant hurdle. numberanalytics.com Detergents, which are surface-active agents, became essential tools to overcome this challenge. numberanalytics.comsigmaaldrich.com They are amphipathic molecules, possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail, which allows them to solubilize membrane proteins by creating a stable environment for them in aqueous solutions. numberanalytics.comsancolo.com

Early research utilized various types of detergents, but the choice of detergent proved to be critical, as different membrane proteins exhibit stability in different detergent buffer systems. nih.gov The evolution of detergent technology has been driven by the need for improved stability, solubility, and the ability to facilitate the crystallization of membrane proteins for structural analysis. numberanalytics.com This has led to the development of a wide array of detergents, each with specific properties tailored for different applications in structural biology. nih.gov The ultimate goal of structural genomics, which aims to determine the three-dimensional structures of a vast number of proteins, has further fueled advancements in detergent technology, as membrane proteins constitute a large and important portion of the proteome. numberanalytics.com Recent developments include the creation of novel detergents like amphipols, nanodiscs, and peptide-based detergents, all designed to better mimic the native membrane environment and improve the stability and homogeneity of isolated membrane proteins. numberanalytics.com

Significance of B-Nonylglucoside as a Non-Ionic Detergent in Contemporary Research

β-Nonylglucoside, also known as n-nonyl-β-D-glucopyranoside, is a non-ionic detergent that has gained prominence in modern biochemical and biophysical research. cube-biotech.comsigmaaldrich.com It is particularly valued for its mild nature, which makes it well-suited for the solubilization, stabilization, and purification of membrane proteins while preserving their native conformation and biological activity. cube-biotech.comalfa-chemistry.com The ability of non-ionic detergents like β-nonylglucoside to break lipid-lipid and lipid-protein interactions without disrupting protein-protein interactions is a key advantage. unc.edugbiosciences.com This property is crucial for isolating membrane proteins in their functionally active state. unc.edusigmaaldrich.com

The structure of β-nonylglucoside, with its glucose head group and a nine-carbon alkyl tail, provides the amphipathic character necessary to interact with and solubilize hydrophobic membrane proteins. sancolo.comgbiosciences.com It is a dialyzable nonionic detergent, which facilitates its removal from protein solutions after purification, a necessary step for many downstream applications. sigmaaldrich.comavantiresearch.com Due to its efficacy in maintaining the structural integrity of membrane proteins, n-nonyl-β-D-glucoside is often a preferred choice for trials aimed at crystallizing these proteins for structural elucidation. sigmaaldrich.com

Detergents are broadly classified based on the charge of their hydrophilic head group into ionic, non-ionic, and zwitterionic categories. unc.eduagscientific.com

Ionic Detergents: These possess a head group with a net positive (cationic) or negative (anionic) charge. sancolo.comunc.edu They are strong detergents that are highly effective at solubilizing membranes but often lead to protein denaturation due to their tendency to bind to proteins and alter their native structure. sancolo.comagscientific.com An example of an anionic detergent is sodium dodecyl sulfate (B86663) (SDS). unc.edu

Non-Ionic Detergents: This class of detergents, which includes β-nonylglucoside, has an uncharged, hydrophilic head group. sancolo.comunc.edu They are considered mild and non-denaturing because they can break lipid-lipid and lipid-protein interactions while having a limited ability to disrupt protein-protein interactions. sancolo.comgbiosciences.com This makes them ideal for isolating active membrane proteins. sancolo.comalfa-chemistry.com Non-ionic detergents can be further divided into glycosidic compounds (like β-nonylglucoside) and polyoxyethylene compounds. sancolo.comagscientific.com

Zwitterionic Detergents: These detergents contain both a positive and a negative charge in their head group, resulting in a neutral net charge. gbiosciences.comagscientific.com Their behavior is intermediate between ionic and non-ionic detergents. gbiosciences.com While they have a neutral net charge like non-ionic detergents, they are more effective at breaking protein-protein interactions, though they are generally less harsh than ionic detergents. gbiosciences.comagscientific.com CHAPS is a well-known example of a zwitterionic detergent. sigmaaldrich.com

Detailed Research Findings

The following table summarizes key physicochemical properties of β-Nonylglucoside based on available research data.

PropertyValueSource
Molecular Formula C15H30O6 avantiresearch.com
Molecular Weight 306.40 g/mol sigmaaldrich.comnih.gov
CAS Number 69984-73-2 sigmaaldrich.comavantiresearch.com
Critical Micelle Concentration (CMC) 6.5 mM avantiresearch.com
Form Powder sigmaaldrich.com
Purity >99% (contains <0.2% alpha isomer) sigmaaldrich.comavantiresearch.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30O6 B1662040 B-Nonylglucoside CAS No. 69984-73-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-nonoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O6/c1-2-3-4-5-6-7-8-9-20-15-14(19)13(18)12(17)11(10-16)21-15/h11-19H,2-10H2,1H3/t11-,12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAPUKLCALRPLH-UXXRCYHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312382
Record name Nonyl β-D-glucopyranoside
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Molecular Weight

306.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69984-73-2, 104242-08-2
Record name Nonyl β-D-glucopyranoside
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Record name beta-D-Glucopyranoside, nonyl
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Record name B-nonylglucoside
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Record name Formaldehyde, polymer with 1,3-benzenedimethanamine, 4-(1,1-dimethylethyl)phenol, nonylphenol and C,C,C-trimethyl-1,6-hexanediamine
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Record name Nonyl β-D-glucopyranoside
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Record name Formaldehyde, polymer with 1,3-benzenedimethanamine, 4-(1,1-dimethylethyl)phenol, nonylphenol and C,C,C-trimethyl-1,6-hexanediamine
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Record name β-D-Glucopyranoside, nonyl
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Record name Nonyl β-D-glucopyranoside
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Synthesis Methodologies and Advanced Characterization of B Nonylglucoside

Improved Synthesis and Purification Protocols for Alkyl Glucosides

The production of β-nonylglucoside with high purity and yield necessitates optimized synthesis and purification protocols. Both chemical and enzymatic methods are employed, each with distinct advantages and challenges.

Comparative Analysis of Synthetic Routes (e.g., enzymatic, chemical)

The selection of a synthetic route for β-nonylglucoside is a critical decision that influences yield, purity, and environmental impact. The two primary approaches are chemical synthesis, most notably the Fischer glycosylation and Koenigs-Knorr reaction, and enzymatic synthesis utilizing glycosidases.

Chemical Synthesis:

Fischer Glycosylation: This method involves the reaction of D-glucose with an excess of nonyl alcohol in the presence of an acid catalyst. wikipedia.orgbionity.com It is a straightforward and cost-effective approach. However, it often results in a mixture of anomers (α and β) and isomers (pyranoside and furanoside forms), necessitating extensive purification steps. wikipedia.orgbionity.comnih.gov Modern modifications, such as the use of microwave irradiation, can accelerate the reaction time significantly. youngin.com

Koenigs-Knorr Reaction: This classical method for glycoside synthesis involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide. wikipedia.orgnumberanalytics.comnumberanalytics.com The use of a participating group at the C-2 position of the glucose molecule, such as an acetyl group, helps to direct the stereochemical outcome towards the desired β-anomer through neighboring group participation. wikipedia.org While often providing good yields and high stereoselectivity for the β-isomer, this method requires the use of stoichiometric amounts of expensive and toxic heavy metal promoters and involves multiple protection and deprotection steps. numberanalytics.comnih.gov

Enzymatic Synthesis:

Enzymatic synthesis offers a green and highly selective alternative to chemical methods. The use of β-glucosidases (EC 3.2.1.21) allows for the direct formation of the β-glycosidic bond under mild reaction conditions, avoiding the need for protecting groups and harsh chemicals. nih.govnih.gov The reaction can proceed via two main routes:

Reverse Hydrolysis: In this thermodynamically controlled process, the enzyme catalyzes the condensation of glucose and nonyl alcohol. High substrate concentrations are required to shift the equilibrium towards synthesis.

Transglycosylation: This kinetically controlled reaction involves the transfer of a glucose moiety from a donor substrate (e.g., cellobiose (B7769950) or p-nitrophenyl-β-D-glucopyranoside) to nonyl alcohol. abcam.cn This approach often leads to higher yields and better selectivity compared to reverse hydrolysis.

The choice of enzyme source is critical, as different β-glucosidases exhibit varying substrate specificities and efficiencies. For instance, β-glucosidase from almonds is a commonly used catalyst for this type of reaction. sigmaaldrich.com

Table 1: Comparative Analysis of Synthetic Routes for β-Nonylglucoside

Feature Fischer Glycosylation Koenigs-Knorr Reaction Enzymatic Synthesis
Starting Materials D-glucose, Nonyl alcohol Acetobromoglucose, Nonyl alcohol D-glucose (or activated donor), Nonyl alcohol
Catalyst/Promoter Acid (e.g., H₂SO₄, HCl) Heavy metal salts (e.g., Ag₂CO₃, Ag₂O) β-Glucosidase
Stereoselectivity Low (mixture of α and β anomers) High (predominantly β with participating groups) High (specifically forms β-anomer)
Reaction Conditions Harsh (high temperature, strong acid) Moderate to mild Mild (near neutral pH, moderate temperature)
Purification Complex (separation of anomers and isomers) Moderately complex (removal of promoter and byproducts) Simpler (removal of enzyme and unreacted substrates)
Environmental Impact Moderate (acid waste) High (heavy metal waste) Low (biodegradable catalyst)

Spectroscopic and Chromatographic Techniques for Purity Assessment

Ensuring the high purity of β-nonylglucoside is paramount for its application in sensitive research areas like membrane protein crystallography. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of β-nonylglucoside and for separating its anomers. Normal-phase HPLC, often utilizing a silica-based column, can effectively separate the α and β anomers. mtc-usa.com The use of specialized columns, such as graphitic carbon columns, has also been shown to resolve isomers of related compounds like nonylphenol. nih.govresearchgate.net A typical mobile phase for normal-phase separation might consist of a gradient of hexane (B92381) and ethyl acetate. mtc-usa.com

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a synthesis reaction and for initial purity assessment. It can provide a qualitative indication of the presence of starting materials, the desired product, and any byproducts.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of β-nonylglucoside and for confirming its anomeric configuration. In the ¹H NMR spectrum, the coupling constant of the anomeric proton (H-1) is characteristic of the stereochemistry. For a β-glucopyranoside, a large axial-axial coupling constant (typically 8-10 Hz) is observed between H-1 and H-2. In contrast, the α-anomer exhibits a smaller coupling constant. In the ¹³C NMR spectrum, the chemical shift of the anomeric carbon (C-1) also differs between the α and β anomers, with the C-1 of the β-anomer typically appearing at a higher field (lower ppm value) than that of the α-anomer. nih.govresearchgate.net Diffusion-Ordered NMR Spectroscopy (DOSY) can also be used to separate the signals of α- and β-anomers in a mixture. mdpi.com

Quantification of Alpha Isomer Content and its Research Implications

The presence of the α-anomer of nonylglucoside is a critical quality parameter. For many applications, particularly in structural biology where detergents are used to solubilize and stabilize membrane proteins, the precise stereochemistry of the detergent molecule is crucial for forming well-ordered crystals. The α-anomer, having a different three-dimensional shape, can interfere with the packing of protein-detergent micelles and inhibit crystallization.

Commercial suppliers of high-purity β-nonylglucoside, such as Anatrace, specify the maximum allowable content of the α-anomer. For instance, a "Sol-Grade" product may have a specification of less than 5% α-anomer as determined by HPLC analysis. anatrace.com This low level of the α-isomer is essential for ensuring the reproducibility and success of sensitive experiments. The research implication of a higher α-isomer content is a potential failure to obtain high-resolution protein structures, leading to wasted time and resources. Therefore, accurate quantification of the α-isomer content is a critical step in the quality control of β-nonylglucoside.

Table 2: Purity Specifications for High-Grade n-Nonyl-β-D-Glucopyranoside

Parameter Specification Analytical Method
Purity (β + α) ≥ 97% HPLC
Percent Anomer (α) < 5% HPLC
Percent Alcohol (Nonanol) < 0.05% HPLC

Data sourced from a representative commercial product specification. anatrace.com

B Nonylglucoside in Membrane Protein Research: Solubilization and Purification

Mechanism of Membrane Protein Solubilization by B-Nonylglucoside

The solubilization of membrane proteins is a foundational step for their in-vitro analysis, aiming to extract the protein of interest into an aqueous solution without compromising its structural or functional integrity. researchgate.net This process involves transferring the protein from its natural lipid bilayer into a detergent-based micellar environment. sigmaaldrich.com Detergents like this compound provide an amphipathic environment that mimics the lipid bilayer, which is essential for functional and structural studies. sigmaaldrich.com A successful solubilization protocol yields a high quantity of stable protein-detergent complexes where the protein maintains its active conformation. sigmaaldrich.com

The solubilization of a biological membrane by a detergent is generally understood as a three-stage process. sigmaaldrich.com Initially, at low concentrations, individual this compound molecules (monomers) partition into the lipid bilayer, causing structural perturbations. sigmaaldrich.com As the concentration of the detergent increases to its critical micelle concentration (CMC), the lipid bilayer becomes saturated with detergent molecules. sigmaaldrich.comnih.gov At concentrations above the CMC, the bilayer disintegrates, leading to the formation of mixed micelles containing lipids, proteins, and detergent. sigmaaldrich.com

The amphipathic nature of this compound is key to this process. Its hydrophobic nonyl tail interacts with the hydrophobic transmembrane domains of the protein and the acyl chains of the lipids, while its hydrophilic glucoside headgroup faces the aqueous solvent. sigmaaldrich.comyoutube.com This effectively shields the protein's hydrophobic surfaces, which would otherwise aggregate in an aqueous solution, thus keeping the membrane protein soluble. sigmaaldrich.comsigmaaldrich.com The protein is held within the detergent micelle through these hydrophobic interactions, in a state that is analogous to its position in the native membrane. sigmaaldrich.com

Table 1: Key Properties of this compound for Solubilization

PropertyValue/DescriptionSignificance in Solubilization
Chemical Formula C₁₅H₃₀O₆Defines the molecular structure.
Molecular Weight 306.4 g/mol Relevant for calculating molar concentrations.
Type Non-ionicMild, non-denaturing. Less likely to disrupt protein structure compared to ionic detergents. ontosight.ai
Critical Micelle Concentration (CMC) ~6 mMThe concentration at which micelles form. Solubilization occurs at or above the CMC. sigmaaldrich.comnih.gov
Aggregation Number ~77The average number of monomers in a single micelle.
Appearance White solidPhysical state at room temperature.

During solubilization, this compound molecules displace the native lipid molecules that surround the membrane protein. sigmaaldrich.com This disruption of native protein-lipid interactions is necessary to extract the protein from the membrane matrix. sigmaaldrich.com However, this process must be carefully managed, as some membrane proteins require the presence of specific lipids, known as annular or nonannular lipids, to maintain their native fold, stability, and function. sigmaaldrich.comnih.gov These lipids can act as "lipochaperones," assisting in the correct folding and structural integrity of the protein. nih.gov

Harsh solubilization procedures can lead to the excessive removal, or "delipidation," of these essential lipids, potentially causing protein inactivation or denaturation. sigmaaldrich.comhuji.ac.il An ideal solubilization process with this compound results in the formation of a stable protein-lipid-detergent complex. sigmaaldrich.com In this complex, the detergent primarily shields the protein's hydrophobic surfaces, but some crucial native lipids may remain associated with the protein within the micelle, preserving its functional state. sigmaaldrich.com The mild nature of alkyl glucoside detergents like this compound is advantageous in this regard, as they are less likely to cause complete delipidation compared to harsher detergents. ontosight.ai

Optimization of Solubilization Conditions

Achieving efficient solubilization without compromising protein integrity requires careful optimization of several experimental parameters. nih.gov The reproducibility of solubilization protocols is critically dependent on the consistency of the membrane preparation and the solubilization conditions. researchgate.net

The ratio of detergent to protein is a critical factor for successful solubilization. A detergent-to-protein weight ratio of approximately 1-2 (w/w) is often considered sufficient to form the necessary mixed micelles for solubilizing integral membrane proteins. sigmaaldrich.com The absolute concentration of the detergent must be at or above its CMC to ensure that micelles are available to encapsulate the proteins as they are extracted from the membrane. sigmaaldrich.comnih.gov

However, using an excessive amount of detergent can be detrimental. huji.ac.il Prolonged exposure to high detergent concentrations can strip away essential lipids bound to the protein, which may be vital for its stability and function. huji.ac.ilsigmaaldrich.com Therefore, screening a range of detergent concentrations is a standard part of developing a solubilization protocol to find the minimum concentration that provides maximal extraction of active protein. researchgate.net

Temperature and pH are crucial variables that must be controlled to ensure the stability of the target protein throughout the solubilization process. nih.gov Most proteins have an optimal pH range for stability, and deviations can lead to denaturation. Therefore, solubilization is typically carried out in a buffered solution at a pH where the target protein is known to be stable and active. nih.gov

Temperature can affect the fluidity of the cell membrane, the efficiency of the detergent, and the stability of the protein. Many solubilization procedures are performed at low temperatures (e.g., 4°C) to minimize proteolytic degradation and maintain the protein's structural integrity. nih.gov However, the optimal temperature can be protein-dependent and may require empirical determination. nih.gov

Table 2: Summary of Parameters for Optimizing Solubilization

ParameterGeneral GuidelineRationale & Considerations
Detergent Concentration Work at or above the CMC (~6 mM for this compound).Ensures micelle formation is possible for protein encapsulation. sigmaaldrich.comnih.gov
Detergent/Protein Ratio (w/w) Start screening around 1:1 to 2:1.Balances efficient solubilization with the risk of excessive delipidation. sigmaaldrich.comhuji.ac.il
pH Maintain a pH within the protein's known stability range.Prevents protein denaturation and maintains activity. Fine increments (0.1-0.2 units) can be tested. nih.gov
Temperature Often performed at 4°C, but should be optimized.Low temperatures can enhance stability and reduce protease activity. nih.gov Temperature also influences membrane fluidity. nih.gov
Incubation Time Varies; requires empirical testing.Sufficient time is needed for the detergent to disrupt the membrane, but prolonged exposure can be harmful. researchgate.net

Applications in Membrane Protein Purification

Once a membrane protein is successfully solubilized and stabilized in this compound micelles, it can be purified using many of the same chromatographic techniques applied to water-soluble proteins. ontosight.aisigmaaldrich.com The key difference is the mandatory presence of the detergent in all buffers throughout the purification process. sigmaaldrich.com This is necessary because the protein-detergent complexes are dynamic, and removing the free detergent from the solution would cause the complexes to dissociate, leading to protein aggregation and precipitation. sigmaaldrich.comsigmaaldrich.com

This compound is compatible with a variety of downstream purification methods. ontosight.ai Its non-ionic nature makes it suitable for use in:

Immobilized Metal Affinity Chromatography (IMAC): This is a common first-step purification for proteins engineered with a histidine tag. The protein-detergent complex binds to a resin charged with metal ions (e.g., Ni²⁺) and is later eluted with imidazole. sigmaaldrich.comnih.gov

Size-Exclusion Chromatography (SEC): This technique separates molecules based on size. It can be used as a final polishing step to separate the target protein-micelle complex from aggregates and other contaminants. nih.gov

Ion-Exchange Chromatography (IEX): Although the detergent itself is uncharged, the protein within the micelle exposes its hydrophilic, often charged, loops to the solvent, allowing for separation based on net charge.

The mild, non-denaturing properties of this compound help preserve the native structure and function of the protein during these purification steps, making it an excellent choice for preparing high-quality samples for subsequent structural and functional analyses like X-ray crystallography or cryo-electron microscopy. ontosight.ai

Chromatographic Techniques (e.g., size exclusion chromatography) in this compound Systems

Following solubilization and initial purification steps such as immobilized metal affinity chromatography (IMAC), size-exclusion chromatography (SEC) is a critical technique for further purifying membrane proteins and analyzing the homogeneity of the protein-detergent complex (PDC). In systems utilizing β-nonylglucoside, SEC serves to separate the target PDC from aggregates, contaminants, and excess free detergent micelles.

The effectiveness of SEC relies on the separation of molecules based on their hydrodynamic radius. A well-behaved, monodisperse PDC containing β-nonylglucoside will elute as a single, symmetrical peak. nih.gov This indicates that the protein is properly folded and exists in a uniform oligomeric state within the detergent micelle. nih.gov For instance, in the purification of the human membrane protein FICD, solubilization with β-nonylglucoside followed by SEC analysis resulted in a symmetric elution profile, confirming the protein was folded and in a unique oligomeric state. nih.gov

Systematic studies have demonstrated that SEC is a suitable method for estimating the molecular mass of ternary complexes, which consist of the protein, bound endogenous phospholipids, and the detergent belt. nih.gov Research comparing various detergents, including β-nonylglucoside, has successfully used SEC to characterize the resulting PDCs. nih.gov The choice of β-nonylglucoside can influence the size of the detergent belt surrounding the protein, which in turn affects the elution profile. nih.gov Notably, β-nonylglucoside has been observed to have a significant delipidating effect, meaning it is effective at removing endogenous lipids from the protein, which can be a crucial factor for subsequent structural studies. nih.gov

The table below summarizes an example of a size-exclusion chromatography protocol used for membrane proteins purified in various detergents, including β-nonylglucoside.

ParameterCondition
Chromatography SystemFast-Protein Liquid Chromatography (FPLC)
ColumnSuperdex 200
SEC Buffer20 mM Tris-HCl, pH 8.0, 150 mM NaCl
Detergent in Bufferβ-nonylglucoside at a concentration above its CMC
Flow Rate0.5 mL/min
Sample PreparationCentrifugation at 100,000 x g for 30 min at 4°C
DetectionUV absorbance at 280 nm
Data adapted from a study on membrane protein purification. nih.gov

Dialyzability of this compound for Detergent Removal

Detergent removal is a frequent requirement for downstream applications such as functional assays, reconstitution into liposomes, or certain structural biology techniques. β-Nonylglucoside is recognized as a dialyzable detergent, a property that is highly advantageous for its efficient removal from protein samples. avantiresearch.com

The efficiency of detergent removal via dialysis is primarily governed by the detergent's critical micelle concentration (CMC). bioservuk.combitesizebio.com Detergents exist in equilibrium between monomers and micelles. Only the monomeric form of the detergent is small enough to pass through the pores of the dialysis membrane. bitesizebio.com Detergents with a high CMC have a higher concentration of monomers in solution, which drives a faster rate of diffusion across the membrane, leading to more efficient removal. bioservuk.com

β-Nonylglucoside possesses a relatively high CMC of approximately 6.5 mM. novoprolabs.comsigmaaldrich.comanatrace.com This property makes it significantly easier to remove by dialysis compared to detergents with low CMCs, such as n-dodecyl-β-D-maltoside (DDM), which has a CMC of ~0.17 mM. While dialysis can be a slow process, the high CMC of β-nonylglucoside facilitates a more rapid and complete removal over time. bioservuk.combitesizebio.com The ability to efficiently dialyze away β-nonylglucoside is crucial for reconstituting membrane proteins into a more native-like lipid bilayer environment, which is often essential for functional and structural integrity. avantiresearch.com

The table below outlines the key physicochemical properties of β-nonylglucoside that contribute to its dialyzability.

PropertyValueSignificance for Dialysis
Chemical Namen-Nonyl-β-D-glucopyranosideSpecifies the compound
Molecular Weight306.40 g/molSmall monomer size allows passage through dialysis membranes
ClassificationNon-ionicMinimizes protein denaturation during solubilization and removal sigmaaldrich.com
Critical Micelle Concentration (CMC)~6.5 mMHigh CMC leads to a high monomer concentration, facilitating rapid removal bioservuk.comnovoprolabs.comsigmaaldrich.comanatrace.com

B Nonylglucoside in Membrane Protein Stabilization and Conformational Studies

Influence of B-Nonylglucoside on Protein Stability and Activity

The primary role of a detergent in membrane protein studies is to mimic the native lipid environment, thereby preserving the protein's structural integrity and biological activity. The stability a detergent imparts is a critical factor, influencing the success of downstream applications like crystallization and functional assays.

The effectiveness of a detergent is often assessed by comparing it to widely used standards, such as n-dodecyl-β-D-maltoside (DDM), known for its mild nature, and n-octyl-β-D-glucoside (OG), a shorter-chain glucoside. avantiresearch.com this compound (NG), with its nine-carbon alkyl chain, sits (B43327) between the eight-carbon chain of OG and the twelve-carbon chain of the maltoside DDM, and its properties reflect this intermediate position.

Detergents are often characterized by their relative "harshness," which describes their propensity to denature or inactivate membrane proteins. nih.gov Generally, detergents with smaller headgroups and shorter alkyl chains are considered harsher. nih.gov In a direct comparison using a thermostabilized mutant of the β1-adrenergic receptor (β1AR), a G protein-coupled receptor (GPCR), this compound was found to be more destabilizing than the gold-standard DDM but less harsh than its shorter-chain analogue, OG. nih.gov The apparent melting temperature (Tₘ) of the receptor in this compound was 37°C, significantly lower than the 61°C observed in DDM, but higher than the 27°C in OG. nih.gov This places this compound in the category of harsher detergents, a property that can be detrimental for sensitive proteins but advantageous in specific contexts, such as crystallization screens where partial destabilization can promote crystal contacts. nih.govresearchgate.net

Table 1: Comparative Thermostability of β1-Adrenergic Receptor in Different Detergents This interactive table summarizes the apparent melting temperatures (Tₘ) of a thermostabilized β1-adrenergic receptor mutant in three common non-ionic detergents, illustrating their relative stabilizing effects. Data sourced from nih.gov.

Detergent Chemical Family Alkyl Chain Length Apparent Tₘ (°C) Relative Harshness
n-dodecyl-β-D-maltoside (DDM) Maltoside 12 61 Mild
This compound (NG) Glucoside 9 37 Harsh
n-octyl-β-D-glucoside (OG) Glucoside 8 27 Harsh

While less frequently used for initial purification than DDM, this compound and OG together account for a significant fraction of detergents used in membrane protein crystallization. mdpi.com The choice of detergent is highly protein-dependent, and the intermediate properties of this compound make it a valuable option in detergent screening protocols. nih.govmoleculardimensions.com

Protein denaturation and subsequent aggregation are primary failure points in the study of membrane proteins once they are removed from the lipid bilayer. nih.gov Detergents mitigate this by forming a micelle around the protein's hydrophobic transmembrane domains, effectively creating a soluble protein-detergent complex. moleculardimensions.com

While classified as a relatively harsh detergent, this compound is effective at preventing the immediate, large-scale aggregation of many membrane proteins. nih.gov Its ability to maintain proteins in a soluble state, even if less stable than in milder detergents like DDM, is sufficient for many applications. The process of aggregation is often driven by the exposure of hydrophobic surfaces to the aqueous solvent. avantiresearch.com By encasing these surfaces, this compound micelles prevent the intermolecular hydrophobic interactions that lead to aggregation.

However, the interaction is not always benign. Some studies have shown that detergents can interact with and destabilize extramembranous, soluble domains of membrane proteins. nih.gov For instance, while OG (and by extension, this compound) may not induce changes in the secondary structure of certain domains, it can lower their thermal stability, indicating a more subtle, non-denaturing alteration of the native state. nih.gov This underscores the importance of empirically testing a range of detergents to find the optimal balance between solubilization and the preservation of native structure and activity for each specific protein target.

Conformational Integrity in this compound Micelles

A crucial requirement for any detergent is that it maintains the protein in a native-like conformation. A protein that is soluble but misfolded is of little value for functional studies or for crystallization aimed at determining its biologically relevant structure.

Circular Dichroism (CD) and fluorescence spectroscopy are powerful, non-destructive techniques used to assess the structural integrity of proteins in solution. nih.gov CD spectroscopy in the far-UV region (180-260 nm) is particularly sensitive to the protein's secondary structure content (α-helices, β-sheets, etc.). nih.govrsc.org Tryptophan fluorescence is sensitive to the local environment of tryptophan residues, providing insights into the protein's tertiary structure and conformational changes.

These techniques are routinely applied to protein-detergent complexes to verify that the solubilization process has not induced significant misfolding. nih.govresearchgate.net The CD spectrum of a correctly folded membrane protein in a this compound micelle should resemble the spectrum predicted from its known structure or the spectra obtained in other environments known to preserve its native state. However, the detergent environment itself can influence the spectrum. nih.gov Studies on bacteriorhodopsin solubilized in the closely related detergent n-octyl glucoside (OG) revealed a significantly altered conformation compared to its state in the native membrane, highlighting that even mild, non-ionic detergents can be disruptive. theadl.com Conversely, other studies on soluble protein domains have shown that OG does not induce changes in secondary structure. nih.gov This indicates that the effect of this compound on protein conformation is highly context-dependent and must be experimentally verified for each protein.

Molecular dynamics (MD) simulations provide a computational microscope to view the interactions between a membrane protein and the surrounding detergent micelle at an atomic level. nih.govresearchgate.net These simulations can reveal how individual detergent molecules arrange themselves around the protein, the stability of the protein-detergent complex, and how the detergent influences the protein's conformational dynamics. nih.gov

While specific MD studies focusing exclusively on this compound are not widely published, the methodology is well-established for other detergents like DDM and OG. nih.govnih.gov A typical MD simulation of a protein-B-Nonylglucoside complex would involve embedding the protein structure into a pre-formed or self-assembling micelle of this compound molecules in a simulated box of water. nih.gov The simulation would then track the movements of all atoms over time, governed by the principles of physics.

This compound as a Tool for Crystallization of Membrane Proteins

One of the most challenging steps in determining the three-dimensional structure of a membrane protein by X-ray crystallography is growing well-ordered crystals. This compound has proven to be a valuable tool in this endeavor. mdpi.com

The properties that make this compound a "harsher" detergent for stability can be beneficial for crystallization. nih.govresearchgate.net A perfectly stable and happy protein-detergent complex may be less inclined to form the specific protein-protein contacts required for crystal lattice formation. The partial destabilization afforded by this compound may increase the conformational sampling or flexibility of surface loops, promoting the formation of crystal contacts.

This compound is a non-ionic detergent, which is generally preferred for crystallization as it is less likely to interfere with the electrostatic interactions involved in crystal packing. A review of detergents used in more than 3,200 membrane protein structures deposited in the Protein Data Bank (PDB) found that this compound (NG) was used in 5.4% of cases for crystallization. mdpi.com Its utility is demonstrated by the large number of PDB entries that list it as a component in the crystallization condition.

Table 2: Selected Protein Structures Crystallized Using this compound This interactive table provides a sample of Protein Data Bank (PDB) entries for which this compound was used as the detergent for crystallization, showcasing its application across different classes of membrane proteins. Data sourced from pdbj.org.

PDB ID Protein Name Organism
1EHK Photosystem I Reaction Center Synechococcus elongatus
1J4N Cytochrome C Oxidase (ba3-type) Thermus thermophilus
2QKS Ammonia Channel (AmtB) Escherichia coli
3QE7 ABC Transporter (MsbA) Escherichia coli
4PL0 Human Glucose Transporter (GLUT1) Homo sapiens
4I8D Beta-D-glucoside glucohydrolase Trichoderma reesei

Table 3: Compound Names Mentioned in the Article

Abbreviation / Common NameFull Chemical Name
This compound (NG)n-nonyl-β-D-glucopyranoside
DDMn-dodecyl-β-D-maltopyranoside
OGn-octyl-β-D-glucopyranoside
β1ARβ1-adrenergic receptor

In Meso (Cubic Phase) Crystallization Applications

The in meso, or lipidic cubic phase (LCP), method of crystallization has proven to be a powerful technique for obtaining high-resolution structures of membrane proteins. This method involves reconstituting the purified protein into a bicontinuous lipidic mesophase, which provides a more native-like, membrane-mimetic environment for crystallization compared to traditional detergent micelles. mdpi.comnih.gov The stability of the LCP is a critical factor for successful crystallization and can be influenced by the presence of detergents carried over from the protein purification process.

Research has shown that this compound can be compatible with and even beneficial for in meso crystallization. A key consideration is the stability of the lipidic cubic phase in the presence of the detergent. Studies have investigated the phase behavior of monoolein (B16389), a commonly used lipid for LCP, when mixed with various detergents. One such study demonstrated that a mixture of monoolein and this compound, specifically at a concentration three times its critical micelle concentration (CMC), forms a stable cubic phase at low temperatures (around 277 K or 4°C). This finding is significant as it opens up the possibility of using the in meso method for temperature-sensitive proteins that may denature at the more commonly used temperature of 20°C.

The compatibility of this compound with the lipidic cubic phase at reduced temperatures provides a valuable tool for crystallographers, expanding the range of membrane proteins that can be targeted for structural determination using this powerful technique.

Impact on Crystal Packing and Diffraction Quality

The choice of detergent is a critical determinant in the successful crystallization of membrane proteins, directly influencing the formation of well-ordered crystal lattices and the ultimate quality of X-ray diffraction data. hamptonresearch.comnih.gov this compound, a non-ionic detergent, is frequently employed in the purification and crystallization of membrane proteins. mdpi.comnih.gov The properties of the detergent micelle, such as size and shape, play a crucial role in how protein-detergent complexes arrange themselves into a crystal lattice.

Detergents with shorter alkyl chains are often correlated with obtaining higher-resolution diffraction, as the smaller micelle size can lead to more ordered packing of the protein molecules. nih.gov However, the micelle must be large enough to effectively shield the hydrophobic transmembrane domains of the protein from the aqueous environment to prevent aggregation. nih.gov this compound, with its nine-carbon alkyl chain, offers a balance in this regard.

While comprehensive comparative studies detailing the specific impact of this compound on crystal packing and diffraction quality for a wide range of proteins are not extensively documented in dedicated publications, its frequent use in successful crystallizations suggests its effectiveness. mdpi.comnih.gov The quality of the crystals and the resulting diffraction are highly dependent on the specific protein and the intricate interplay between the protein, detergent, and crystallization conditions. The optimal detergent is often identified through extensive screening of various detergents, including those from the alkyl glucoside family like this compound.

Table 1: Properties of Commonly Used Detergents in Membrane Protein Crystallization
DetergentCommon AbbreviationCritical Micelle Concentration (CMC) (mM)
n-octyl-β-D-glucopyranosideOG18.00
n-nonyl-β-D-glucopyranosideNG6.50
n-dodecyl-β-D-glucopyranosideDDG0.19
n-decyl-β-D-maltopyranosideDM1.80
n-dodecyl-β-D-maltopyranosideDDM0.17

Applications in Solution-State Nuclear Magnetic Resonance (NMR) Studies

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of membrane proteins in a solution environment that mimics the cell membrane. nih.govnih.gov The success of these studies is heavily reliant on the choice of detergent used to solubilize the membrane protein, as the detergent micelles become the surrogate membrane environment. mdpi.com

This compound is well-suited for solution-state NMR studies due to its favorable chemical and physical properties. As a non-ionic detergent, it is less likely to cause denaturation and generally preserves the native structure and function of the solubilized membrane protein. moleculardimensions.comnih.gov This is crucial for obtaining biologically relevant conformational information. Furthermore, the relatively small and uniform size of this compound micelles is advantageous for NMR, as large and heterogeneous protein-detergent complexes can lead to slow tumbling rates in solution, resulting in broad and poorly resolved NMR signals. mdpi.com

While specific high-resolution structures of membrane proteins determined exclusively in this compound are part of a broader repertoire of successful detergent applications, the principles of its use are well-established. The process involves screening various detergents to find the one that yields the best-quality NMR spectra, indicating a stable and well-behaved protein-detergent complex. This compound is a common candidate in these screening procedures due to its proven track record in stabilizing membrane proteins for structural analysis. nih.govmdpi.com

Table 2: Comparison of Membrane Mimetics for Solution NMR
Membrane MimeticKey CharacteristicsSuitability for Solution NMR
Detergent Micelles (e.g., this compound)Relatively small and uniform size, rapid tumbling.Widely used, can produce high-quality spectra for smaller membrane proteins.
BicellesMixture of long- and short-chain phospholipids, form disc-like structures. Can be aligned in a magnetic field.Provide a more bilayer-like environment. Alignment allows for the measurement of residual dipolar couplings (RDCs).
NanodiscsPhospholipid bilayer patch encircled by a membrane scaffold protein.Offer a native-like bilayer environment and high stability. Suitable for larger membrane proteins.

Functional and Mechanistic Investigations of Membrane Proteins in B Nonylglucoside Systems

Reconstitution of Functional Activity in Detergent Micelles

The reconstitution of a membrane protein into a membrane-mimetic environment is a fundamental step for any functional or structural investigation. nih.gov The standard procedure involves solubilizing the purified membrane protein with a detergent, such as B-Nonylglucoside, and then mixing it with phospholipids, also solubilized in detergent, to form mixed micelles of protein, lipid, and detergent. researchgate.net By gradually removing the detergent, the lipids self-assemble into a bilayer, forming proteoliposomes with the protein correctly incorporated. researchgate.net

This process allows for the study of protein function in a controlled lipid environment, which can be tailored to investigate specific lipid requirements. nih.gov The reconstitution of bacteriorhodopsin, a light-driven proton pump, is a classic example. Studies have explored its refolding from a denatured state into functionally active conformations within mixed micelle systems, highlighting the importance of micelle composition and concentration on the kinetics and success of folding. nih.govnih.gov While these studies often use a combination of detergents, the principles apply to systems utilizing this compound. The goal is to create a stable protein-detergent complex that preserves the protein's integrity, a role for which mild, non-ionic glucosides are well-suited. cube-biotech.comnih.gov

However, the choice of detergent can influence the outcome of subsequent analyses. For instance, in mass spectrometry studies designed to probe protein-lipid interactions, different non-ionic detergents can yield varied results. While detergents like n-dodecyl-β-D-maltoside (DDM) may preserve the folded state of protein complexes in the gas phase, this compound has been observed to lead to significant gas-phase unfolding of some proteins, which must be considered during experimental design.

Ligand Binding and Transport Studies

Investigating how membrane proteins bind to their specific ligands—such as substrates, inhibitors, or signaling molecules—is crucial for understanding their mechanism of action. nih.gov These studies require that the protein be maintained in a folded, functional state where the ligand-binding site remains accessible and structurally intact. nih.gov Mild detergents like this compound are employed to solubilize membrane proteins while preserving this native conformation. cube-biotech.commerckmillipore.com

Various techniques are used to measure ligand binding, including traditional radioligand binding assays and modern nonradioactive methods like fluorescence resonance energy transfer (TR-FRET) and enzyme fragment complementation (EFC). nih.govbiocompare.com Solid-state NMR spectroscopy is a particularly powerful technique that allows for the determination of ligand-binding sites and the structure of the protein-ligand complex within a native-like lipid bilayer environment. nih.gov

The primary role of this compound in ligand-binding studies is to provide a solubilizing environment that does not perturb the protein's delicate three-dimensional structure. The preservation of the native fold is a direct prerequisite for maintaining the integrity and affinity of ligand-binding sites. Ligand binding can induce allosteric conformational changes throughout the protein, which are essential for its function. multispaninc.com These dynamic shifts can only be accurately studied if the detergent itself does not cause unnatural structural changes.

The binding of a ligand often reduces fluctuations at the binding site while potentially increasing them at distant sites, a phenomenon linked to the thermodynamics of binding. multispaninc.com Using a gentle detergent like this compound helps ensure that observed conformational changes are a result of specific ligand interactions rather than artifacts of the solubilization process. The choice of detergent is therefore a critical first step in any quantitative analysis of receptor-ligand interactions, including competitive binding assays used for drug screening. nih.gov

Enzyme Kinetics of Membrane-Bound Enzymes in this compound

Many membrane proteins function as enzymes, catalyzing vital biochemical reactions. nih.gov Studying their kinetics requires extracting them from the membrane while keeping them active. This compound is suitable for this purpose as it can isolate membrane-bound enzymes with minimal denaturation. merckmillipore.com Kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) are determined to understand the enzyme's efficiency and affinity for its substrate.

Kinetic analyses of membrane enzymes can be complex, with several cytochrome P450 isoforms exhibiting non-Michaelis-Menten kinetics due to multiple ligands binding within the active site. researchgate.net Furthermore, the environment surrounding the enzyme significantly impacts its activity. Studies comparing enzyme kinetics in detergent micelles versus reconstituted proteoliposomes have shown that the membrane environment itself can dramatically alter kinetic parameters. For instance, the rhomboid protease GlpG exhibits a strikingly high KM when assayed in detergent micelles compared to a proteoliposome system, indicating that the lipid bilayer imposes limitations on proteolysis that are absent in a micellar environment. researchgate.net

The primary goal when selecting a detergent for kinetic studies is the preservation of enzymatic function. A detergent must effectively solubilize the protein without stripping away essential lipids or inducing conformational changes that would inactivate the enzyme. nih.gov this compound's mild, non-ionic character helps in maintaining the protein's catalytic competence.

An illustrative example comes from studies of β-glucosidases, enzymes that hydrolyze β-glycosidic bonds, such as those in the substrate p-nitrophenyl-β-D-glucopyranoside (pNPG), a molecule structurally similar to this compound. nih.govnih.gov Kinetic analyses, including steady-state and pre-steady-state measurements, have been performed on these enzymes to elucidate their catalytic mechanisms. nih.gov The ability to perform such detailed kinetic characterization relies on the successful purification and stabilization of the enzyme in a form that retains its full activity, a task for which detergents like this compound are designed.

Table 1: Kinetic Parameters of Rhomboid Protease (GlpG) in Different Environments
EnvironmentEnzymeSubstrateKM (μM)kcat (s-1)Reference
ProteoliposomesEcGlpGFITC-TatA190 ± 400.0019 ± 0.0002 researchgate.net
Detergent MicellesEcGlpGFITC-TatA>135Not specified researchgate.net

Data derived from studies on rhomboid protease kinetics, illustrating the significant influence of the membrane environment compared to detergent micelles. researchgate.net

Protein-Protein Interactions in this compound Solubilized Systems

Many cellular functions are carried out by large membrane protein complexes, making the study of protein-protein interactions (PPIs) essential. caymanchem.com To investigate these interactions, proteins must first be gently extracted from the cell membrane. This is a critical step where a mild detergent is required to solubilize the proteins and their binding partners as an intact complex. This compound is often a detergent of choice for this initial solubilization step due to its ability to preserve the non-covalent interactions that hold protein complexes together. cube-biotech.commerckmillipore.com

Once solubilized, PPIs can be studied using a variety of methods. Co-immunoprecipitation is a common technique where an antibody for a "bait" protein is used to pull it out of the detergent solution, along with any "prey" proteins that are bound to it. Chemical crosslinking followed by mass spectrometry is another powerful approach that can identify interacting partners and map their interaction interfaces directly on the cell surface or in a solubilized state. caymanchem.com The success of these methods is highly dependent on the ability of the detergent to maintain the native structure and interaction competency of the proteins involved.

Table 2: Physicochemical Properties of n-Nonyl-β-D-glucopyranoside
PropertyValueReference
Molecular FormulaC15H30O6 sigmaaldrich.com
Molecular Weight306.40 g/mol sigmaaldrich.com
Critical Micelle Concentration (CMC)6.5 mM sigmaaldrich.commerckmillipore.com
FormPowder / Crystalline Solid sigmaaldrich.com
DescriptionNon-ionic surfactant sigmaaldrich.com

Cellular and Biotechnological Applications Beyond Membrane Protein Studies

Cell Lysis and Membrane Disruption for Research Purposes

B-Nonylglucoside is recognized as a mild, non-ionic detergent effective for cell lysis and the disruption of cellular membranes in research settings. researchgate.net Its fundamental mechanism of action involves the integration of its amphiphilic molecules into the lipid bilayer of the cell membrane. The hydrophobic nonyl tail inserts into the lipid core, while the hydrophilic glucoside head interacts with the aqueous environment. As the concentration of the detergent increases, this partitioning disrupts the native lipid-lipid interactions, leading to membrane destabilization, increased permeability, and eventual solubilization of the membrane into mixed micelles composed of lipids, membrane proteins, and detergent molecules.

A key advantage of this compound in this context is its non-denaturing character. Because it is uncharged, it is less likely to cause significant alterations to the tertiary or quaternary structure of proteins or disrupt protein-protein interactions. researchgate.net This property is crucial for studies requiring the isolation of intact and functional macromolecular complexes from within the cell. The process is concentration-dependent, with effects ranging from mild membrane permeabilization to complete cell fragmentation. caymanchem.com

In the fields of cell culture and cell biology, this compound serves as a tool for carefully dissecting cellular components. Its primary use is in the preparation of cell lysates for subsequent analysis, such as immunoassays or enzymatic activity measurements, where preserving the native state of proteins is paramount.

The ability to control membrane disruption is also beneficial. At concentrations below its critical micelle concentration (CMC) of approximately 6.5 mM, it can induce membrane permeability without causing complete lysis, a feature that can be exploited in studies of cellular transport or to introduce molecules into cells that would otherwise be membrane-impermeant. avantiresearch.com In broader cell biology, the principles of using surfactants like this compound are foundational to creating model systems. For instance, understanding how these molecules interact with and disrupt lipid bilayers informs the construction of artificial membranes and proteoliposomes for functional studies of reconstituted proteins. nih.govmdpi.com Modern 3D cell culture systems, which aim to better mimic the in vivo microenvironment, also rely on a sophisticated understanding of cell-matrix interactions, a domain where the principles of surfactant-membrane interaction are relevant. nih.gov

Exploration in Nanoparticle Synthesis Using Reverse Micelles of Alkyl Glucosides

The self-assembling properties of alkyl glucosides, including this compound, are leveraged in materials science for the synthesis of nanoparticles. Specifically, they can form reverse micelles in nonpolar solvents. These reverse micelles are nanometer-sized water droplets stabilized by a surfactant monolayer within a continuous organic phase. avantiresearch.comanatrace.com They function as nanoreactors, confining chemical reactions to a minuscule volume, which allows for precise control over the size and shape of the resulting nanoparticles. nih.govcube-biotech.com

Research has demonstrated the successful synthesis of silver nanoparticles using reverse micelles formed from various alkyl glucosides (AGs) in a n-butanol/isooctane mixture. dntb.gov.ua In these systems, an aqueous solution of a metal salt (e.g., silver nitrate) is encapsulated within the reverse micelle. A reducing agent, such as hydrazinium (B103819) hydroxide, is introduced, initiating the reduction of the metal ions to form metallic nanoparticles within the aqueous core of the micelle.

A study investigating the effect of the surfactant's alkyl chain length on nanoparticle formation found that a stable reverse micellar solution suitable for preparing silver nanoparticles could be achieved with alkyl glucosides having linear chains from C8 to C12. dntb.gov.ua The use of n-nonyl glucoside (AG9) was part of this systematic investigation. The size of the synthesized nanoparticles was shown to be dependent on factors such as the type of reducing agent and the alkyl chain length of the surfactant.

Table 1: Influence of Alkyl Glucoside Chain Length on Silver Nanoparticle Diameter Data derived from a study on nanoparticle synthesis in AG reverse micelles. dntb.gov.ua

Alkyl GlucosideAlkyl Chain LengthMean Diameter of Silver Nanoparticles (nm)
n-heptyl glucoside (AG7)7Not Formed
n-octyl glucoside (AG8L)810.4
n-nonyl glucoside (AG9)910.0
n-decyl glucoside (AG10)1011.2
n-undecyl glucoside (AG11)1112.0
n-dodecyl glucoside (AG12)1212.5

Potential for Enantiomeric Separation by Capillary Electrophoresis

This compound has been effectively used as a chiral selector in micellar electrokinetic chromatography (MEKC), a mode of capillary electrophoresis (CE). researchgate.netcaymanchem.com This technique is essential for separating enantiomers—chiral molecules that are mirror images of each other—which is critically important in the pharmaceutical industry as different enantiomers of a drug can have vastly different pharmacological or toxicological effects. nih.govchemimpex.com

In MEKC, surfactants are added to the buffer solution at a concentration above their CMC. The surfactant molecules form micelles, which act as a pseudo-stationary phase. The separation of enantiomers occurs based on their differential partitioning into the chiral environment of the micelle. mdpi.com this compound, being a chiral molecule itself (derived from glucose), forms chiral micelles that can interact diastereomerically with the enantiomers of an analyte. This leads to differences in the retention of the enantiomers within the micelle, allowing them to be separated as they move through the capillary under an electric field.

A comparative study evaluated the efficacy of n-nonyl-β-D-glucopyranoside (NG) alongside n-octyl-β-D-glucopyranoside (OG) and n-octyl-β-D-maltopyranoside (OM) for the enantiomeric separation of various compounds, including dansyl amino acids. The study found that all three surfactants were effective in resolving the enantiomers of several dansyl amino acids and binaphthyl phosphate. numberanalytics.com The resolution was influenced by factors such as the hydrophobic character of the analyte and the nature of the surfactant's sugar head group. numberanalytics.com For most analytes, separation required surfactant concentrations above the CMC, highlighting the central role of the micellar structure in achieving chiral recognition. numberanalytics.com

Role in Drug Formulation and Bioavailability Studies (Excipient Research)

In pharmaceutical sciences, this compound and related alkyl polyglucosides are investigated for their potential as excipients—inactive ingredients added to a drug product. Their primary role in this context is to act as solubilizing agents, emulsifiers, or permeation enhancers to improve the bioavailability of poorly soluble drugs. numberanalytics.com Many newly developed active pharmaceutical ingredients (APIs) are hydrophobic, which limits their dissolution in gastrointestinal fluids and subsequent absorption into the bloodstream, thereby reducing their therapeutic efficacy. chemimpex.com

Alkyl glucosides can address this challenge in several ways:

Emulsification: Their surfactant properties are valuable for stabilizing emulsion-based drug delivery systems, such as nanoemulsions and microemulsions, which can protect the API and enhance its absorption. researchgate.net

Permeation Enhancement: Research suggests that some surfactants can transiently and reversibly interact with the membranes of epithelial cells in the gastrointestinal tract. anatrace.com This interaction can fluidize the cell membrane or modulate tight junctions between cells, increasing the permeation of drug molecules across the epithelial barrier. anatrace.com

As naturally derived, biodegradable, and biocompatible surfactants, alkyl glucosides like this compound are considered attractive alternatives to some synthetic polymers and surfactants used in drug formulations. researchgate.net Their role as excipients is a subject of ongoing research aimed at developing safer and more effective drug delivery systems. cube-biotech.com

Emerging Research Directions and Future Perspectives

Development of β-Nonylglucoside Derivatives with Tailored Properties

The core structure of β-Nonylglucoside, featuring a nine-carbon alkyl chain and a glucose headgroup, provides a balance of hydrophobicity and hydrophilicity suitable for many applications. However, the quest for enhanced protein stability and functional preservation has spurred research into creating novel detergent derivatives with tailored properties. While classical detergents have limitations, especially for delicate eukaryotic membrane proteins and large protein complexes, new architectural designs for amphiphiles are providing superior alternatives. nih.gov

One promising direction is the development of derivatives with modified headgroups or alkyl chains. For instance, research into malonate-derived tetra-glucosides (MTGs) has shown that detergents with multiple glucose units can confer significantly enhanced stability to a range of membrane proteins, including G-protein coupled receptors (GPCRs) and transporters, when compared to traditional detergents like n-dodecyl-β-d-maltoside (DDM). nih.gov This principle of expanding the polar headgroup could be applied to β-Nonylglucoside, potentially leading to "di-nonylglucosides" or other oligomeric headgroup structures that could offer a different balance of properties, such as a larger micelle size or a more hydrated micelle surface, to better stabilize specific proteins.

Another avenue involves altering the alkyl chain. Modifications could include introducing branching or unsaturation to change the packing parameters of the detergent molecules within the micelle. These structural changes can influence the shape and flexibility of the micelle, which in turn affects the embedded protein. The goal is to create a library of β-Nonylglucoside derivatives from which researchers can select the optimal amphiphile to stabilize a specific target protein, moving away from a one-size-fits-all approach.

Integration with Cryo-Electron Microscopy (Cryo-EM) for Structural Elucidation

The resolution revolution in cryo-electron microscopy (cryo-EM) has transformed structural biology, allowing for the high-resolution structure determination of large and complex macromolecules without the need for crystallization. researchgate.net Detergents are critical in this process for extracting membrane proteins from the lipid bilayer and keeping them soluble in a monodisperse state for imaging. nih.gov Alkyl glucosides, including the closely related octyl glucoside, are among the detergents used for cryo-EM sample preparation. nih.govresearchgate.net

β-Nonylglucoside is well-suited for cryo-EM due to its non-ionic nature and relatively small, uniform micelle size. These properties are advantageous as large or heterogeneous micelles can obscure the protein particle during image processing and alignment, limiting the achievable resolution. nih.govnih.gov In cryo-EM, the protein-detergent complex is vitrified in a thin layer of ice. researchgate.net The quality of the final 3D reconstruction depends heavily on the ability to accurately align tens of thousands of individual particle images. A discrete, well-behaved detergent micelle surrounding the protein's transmembrane domain is less likely to interfere with this critical step.

Future research will likely focus on optimizing the use of β-Nonylglucoside and its derivatives specifically for cryo-EM. This includes fine-tuning detergent concentrations to minimize the presence of empty micelles, which can create background noise in the micrographs. The integration of β-Nonylglucoside with advanced cryo-EM techniques, such as the use of phase plates that enhance contrast, will continue to enable the structural determination of previously intractable membrane protein targets. nih.gov

Synergistic Approaches with Detergent-Free Systems (e.g., Nanodiscs, Amphipols)

While detergents are essential for initial protein solubilization, their presence can sometimes compromise the stability and function of membrane proteins. rsc.org This has led to the development of detergent-free systems like Nanodiscs and amphipols, which provide a more native-like lipid environment. rsc.orgnih.gov β-Nonylglucoside plays a crucial synergistic role in these workflows, typically being used in the initial step to extract the protein from the native membrane before it is transferred into the detergent-free system. nih.gov

Nanodiscs: These are small, discoidal patches of a lipid bilayer encircled by a "belt" of membrane scaffold proteins (MSPs). nih.gov The process of reconstituting a membrane protein into a Nanodisc involves first solubilizing the protein and lipids with a detergent like β-Nonylglucoside. The detergent is then removed (e.g., through dialysis or with adsorbent beads), which triggers the self-assembly of the protein into the lipid bilayer of the Nanodisc. nih.gov This approach has been instrumental in the functional and structural studies of numerous membrane proteins, providing a soluble, stable, and more biologically relevant sample. nih.gov

Amphipols: These are amphipathic polymers that can wrap around the hydrophobic transmembrane surface of a protein, keeping it soluble in aqueous solutions after the initial solubilizing detergent is removed. nih.gov The widely used amphipol A8-35, for example, can effectively trap proteins, preserving their native structure and function in a detergent-free environment. nih.gov As with Nanodiscs, β-Nonylglucoside can be used for the initial extraction before the protein is captured by the amphipol.

The synergy lies in leveraging the efficient solubilizing power of β-Nonylglucoside to liberate the protein from the cell membrane, followed by its transfer into a more stabilizing, lipid-based system for downstream analysis. This two-stage approach combines the best of both worlds and is becoming a standard pipeline in membrane protein structural biology. nih.govnih.gov

Advanced Computational Modeling of β-Nonylglucoside-Protein Systems

Computational modeling, particularly molecular dynamics (MD) simulations, offers an atomic-level view of the dynamic interactions between detergents and proteins. nih.gov These methods complement experimental data by providing insights into the structure and behavior of detergent micelles and how they influence the conformation of an embedded membrane protein.

All-atom MD simulations have been successfully used to characterize the structure of micelles formed by n-octyl-β-D-glucopyranoside (OG), a close homolog of β-Nonylglucoside. nih.gov These studies revealed that OG micelles are not perfectly spherical but are better described as prolate ellipsoids, with a rough and dynamic surface. nih.gov The glucose headgroups and their hydroxyl oxygens are oriented towards the aqueous phase, forming hydrogen bonds with water and creating a hydrated micelle surface. nih.gov Similar computational studies on β-Nonylglucoside would provide valuable information about its specific micellar properties, such as aggregation number, shape, and surface hydration, which are critical for understanding its interaction with membrane proteins.

Furthermore, MD simulations can model the entire protein-detergent complex, assessing the stability of the protein within the micelle and identifying specific interactions between detergent molecules and the protein surface. elifesciences.org This can help rationalize why certain detergents are better at stabilizing particular proteins and guide the development of new derivatives.

Building on computational modeling, a significant future direction is the development of predictive models for detergent-protein interactions. The goal is to computationally screen various detergents for a given membrane protein and predict which one will provide the optimal stability for structural or functional studies. This would save considerable time and resources compared to empirical screening.

These predictive models can be based on several approaches:

Machine Learning (ML): ML algorithms can be trained on datasets containing information about successful and unsuccessful protein-detergent pairs. mdpi.com By analyzing features of both the protein (e.g., hydrophobicity, surface area) and the detergent (e.g., chain length, headgroup type), these models could learn to predict the compatibility between a novel protein and a detergent like β-Nonylglucoside. mdpi.com

Partition Coefficient Calculation: Experimental techniques combined with computational analysis can determine how a detergent partitions into a lipid environment. Infrared reflection absorption spectroscopy has been used to study the interaction of n-nonyl-β-d-glucopyranoside with lipid monolayers, allowing for the calculation of its partition coefficient. rsc.org This value provides a quantitative measure of the detergent's preference for the membrane-like environment over the aqueous phase, offering a predictive tool for its solubilization efficacy.

These predictive models will become increasingly important for streamlining the process of membrane protein research, enabling scientists to make more informed choices about detergent selection.

Investigating β-Nonylglucoside Interactions in Complex Biological Systems

While much of the research on β-Nonylglucoside focuses on its use in simplifying systems for in vitro analysis, an emerging area of interest is understanding its interactions within more complex biological contexts. This involves studying how it interacts not just with a single purified protein, but with lipid mixtures and native cell membranes.

Studies using lipid monolayers composed of different phospholipids, such as 1,2-dimyristoyl-d54-sn-glycero-3-phosphocholine (B3026056) (DMPC) and the negatively charged 1,2-dimyristoyl-d54-sn-3-[phospho-rac(1-glycerol)] (DMPG), have provided insights into how β-Nonylglucoside incorporates into membrane-like structures. rsc.org These experiments reveal how factors like lipid packing and electrostatic charge influence the detergent's partitioning behavior. rsc.org

Future research will likely extend these investigations to even more complex systems, such as using β-Nonylglucoside to probe protein-protein and protein-lipid interactions directly within native membrane extracts. The "Build and Retrieve" (BaR) data processing methodology in cryo-EM, for example, allows for the structural determination of proteins from heterogeneous mixtures, opening the door to studying proteins solubilized by β-Nonylglucoside directly from their native environment without extensive purification. confex.com This approach could reveal how β-Nonylglucoside influences native protein complexes and the surrounding lipid microenvironment, providing a more holistic understanding of its effects.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis of B-Nonylglucoside to ensure high yield and purity?

  • Methodological Answer :

  • Vary glucose-to-alkyl alcohol molar ratios (e.g., 1:1 to 1:3) under acid-catalyzed conditions to identify optimal stoichiometry.
  • Monitor reaction temperature (e.g., 80–120°C) and catalyst concentration (e.g., sulfuric acid at 1–5 wt%) to minimize side reactions like glucose caramelization.
  • Characterize purity using HPLC with refractive index detection and 1^1H/13^13C NMR for structural confirmation .
  • Adhere to reproducibility guidelines by documenting all parameters (e.g., solvent type, reaction time) in a lab notebook for independent verification .

Q. How can researchers validate the surfactant properties of this compound in experimental settings?

  • Methodological Answer :

  • Measure critical micelle concentration (CMC) using tensiometry or fluorescence spectroscopy with pyrene as a probe.
  • Compare CMC values with structurally analogous alkyl glucosides (e.g., Decyl Glucoside) to assess chain-length-dependent behavior .
  • Validate emulsification efficiency via phase diagrams with water/oil systems, noting stability under varying pH (4–10) and temperature (25–60°C) conditions .

Q. What techniques are essential for assessing the solubility and stability of this compound in aqueous and non-polar solvents?

  • Methodological Answer :

  • Conduct solubility tests in solvents like water, ethanol, and hexane using gravimetric analysis.
  • Evaluate hydrolytic stability via accelerated aging studies (e.g., 40°C/75% relative humidity for 30 days) with periodic HPLC monitoring for degradation products .
  • Use dynamic light scattering (DLS) to detect aggregation behavior in aqueous solutions .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported cytotoxicity data for this compound across different cell lines?

  • Methodological Answer :

  • Perform dose-response assays (e.g., 0.1–100 μM) on diverse cell lines (e.g., HaCaT keratinocytes, HepG2 hepatocytes) using MTT or resazurin assays.
  • Normalize data to cell viability controls and account for batch-specific variations in surfactant purity .
  • Apply meta-analysis frameworks to identify confounding variables (e.g., exposure duration, serum content in media) and quantify heterogeneity using I² statistics .

Q. What advanced statistical methods are suitable for analyzing multi-omics data in studies investigating this compound’s impact on microbial communities?

  • Methodological Answer :

  • Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to address multiple comparisons in 16S rRNA sequencing or metabolomics datasets .
  • Employ multivariate analyses (e.g., PCA, PLS-DA) to correlate surfactant concentration shifts with taxonomic or metabolic changes.
  • Validate findings through cross-referencing with functional annotation databases (e.g., KEGG, MetaCyc) .

Q. How can researchers design experiments to elucidate the molecular interactions between this compound and lipid bilayers?

  • Methodological Answer :

  • Utilize molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to model surfactant insertion into phospholipid bilayers.
  • Validate simulations using experimental techniques like quartz crystal microbalance (QCM) or neutron reflectometry to measure bilayer disruption kinetics .
  • Cross-reference results with analogous alkyl glucosides (e.g., Caprylyl Glucoside) to identify chain-length-dependent penetration mechanisms .

Data Contradiction and Reproducibility

Q. What strategies mitigate inconsistencies in ecotoxicological data for this compound across aquatic species?

  • Methodological Answer :

  • Standardize test organisms (e.g., Daphnia magna, Danio rerio) and exposure conditions (e.g., static vs. flow-through systems) to reduce variability .
  • Quantify bioaccumulation potential using radiolabeled 14^{14}C-B-Nonylglucoside and LC-MS/MS for tissue-specific concentration measurements .
  • Apply sensitivity analysis to identify critical parameters (e.g., pH, dissolved organic carbon) influencing toxicity outcomes .

Q. How should researchers address discrepancies in reported biodegradation rates of this compound under varying environmental conditions?

  • Methodological Answer :

  • Conduct OECD 301F (manometric respirometry) tests under controlled temperature (20–25°C) and inoculum sources (e.g., activated sludge vs. soil microbiota) .
  • Use isotopically labeled (13^{13}C-glucose) this compound to track metabolic pathways via stable isotope probing (SIP) .
  • Report half-life calculations with 95% confidence intervals to account for environmental variability .

Literature and Data Synthesis

Q. What systematic approaches ensure rigorous synthesis of fragmented literature on this compound’s physicochemical properties?

  • Methodological Answer :

  • Use Boolean operators (e.g., "this compound AND (solubility OR CMC)") in databases like SciFinder or Web of Science to filter relevant studies .
  • Extract data into structured tables (e.g., CAS No., purity grade, experimental conditions) to enable cross-study comparisons .
  • Apply QUADAS-2 criteria to assess bias in historical datasets, prioritizing peer-reviewed studies with detailed method sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.